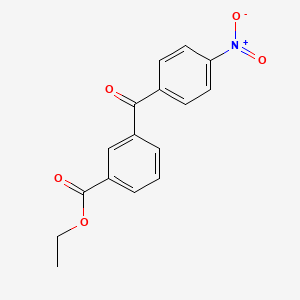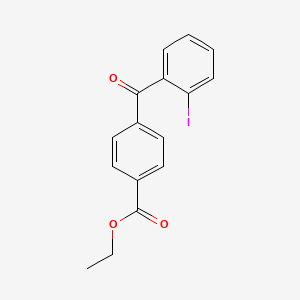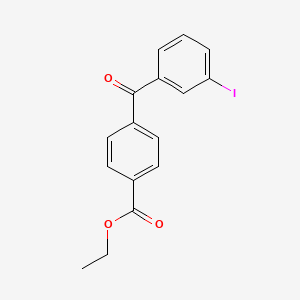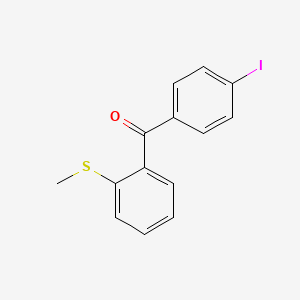
4-Etoxi-2'-yodobenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2’-iodobenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of an ethoxy group at the 4-position and an iodine atom at the 2’-position on the benzophenone core. This compound is utilized in various fields, including medical, environmental, and industrial research, due to its unique properties.
Aplicaciones Científicas De Investigación
4-Ethoxy-2’-iodobenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
4-Ethoxy-2’-iodobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 4-Ethoxy-2’-iodobenzophenone and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context. Additionally, it can bind to certain proteins, altering their function and potentially affecting various biochemical pathways .
Cellular Effects
4-Ethoxy-2’-iodobenzophenone influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cell behavior. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 4-Ethoxy-2’-iodobenzophenone can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 4-Ethoxy-2’-iodobenzophenone involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 4-Ethoxy-2’-iodobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcription of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-2’-iodobenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Ethoxy-2’-iodobenzophenone is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that 4-Ethoxy-2’-iodobenzophenone can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-2’-iodobenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 4-Ethoxy-2’-iodobenzophenone have been associated with cellular toxicity and adverse effects on organ function. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
4-Ethoxy-2’-iodobenzophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further participate in various biochemical reactions, affecting overall metabolic pathways. Understanding the metabolic pathways of 4-Ethoxy-2’-iodobenzophenone is essential for predicting its effects and potential interactions with other substances .
Transport and Distribution
The transport and distribution of 4-Ethoxy-2’-iodobenzophenone within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or organelles. The distribution of 4-Ethoxy-2’-iodobenzophenone within cells can influence its activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 4-Ethoxy-2’-iodobenzophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of 4-Ethoxy-2’-iodobenzophenone is essential for elucidating its biochemical mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2’-iodobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoyl chloride and 2-iodoaniline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-ethoxybenzoyl chloride is reacted with 2-iodoaniline in the presence of the base to form 4-Ethoxy-2’-iodobenzophenone. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxy-2’-iodobenzophenone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Implementing advanced purification techniques like recrystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation: Products include 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Products include 4-ethoxy-2’-iodobenzhydrol.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2’-iodobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The ethoxy and iodine substituents play a crucial role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2’-iodobenzophenone: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-4’-iodobenzophenone: Similar structure but with the iodine atom at the 4’-position.
4-Ethoxybenzophenone: Lacks the iodine substituent.
Uniqueness
4-Ethoxy-2’-iodobenzophenone is unique due to the specific positioning of the ethoxy and iodine groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWEFOZVBVYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














